3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester 3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469013
InChI: InChI=1S/C17H24N2O4/c1-13(2)19(11-16(20)21)15-8-9-18(10-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21)
SMILES: CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol

3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13469013

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
IUPAC Name 2-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C17H24N2O4/c1-13(2)19(11-16(20)21)15-8-9-18(10-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21)
Standard InChI Key ITURZCZTENGWGN-UHFFFAOYSA-N
SMILES CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The compound features a pyrrolidine ring substituted at the 1-position with a benzyl ester group and at the 3-position with a carboxymethyl-isopropyl-amino moiety . The molecular formula is C₁₇H₂₄N₂O₄, with a molecular weight of 320.4 g/mol . Key structural elements include:

  • Pyrrolidine ring: A five-membered saturated heterocycle contributing to conformational rigidity.

  • Benzyl ester: Enhances lipophilicity and serves as a protective group for carboxylic acids.

  • Isopropylamino group: Introduces steric bulk and influences hydrogen-bonding interactions.

  • Carboxymethyl side chain: Provides a site for further functionalization or coordination .

Stereochemical Considerations

The compound exists as enantiomeric (R) and (S) forms due to the chiral center at the pyrrolidine C3 position . The (R)-enantiomer has been more extensively studied, with reported molecular weights consistent across sources . A comparative analysis of enantiomeric properties is provided in Table 1.

Table 1: Enantiomeric Properties

Property(R)-Enantiomer(S)-Enantiomer
Molecular Weight (g/mol)320.4 320.4
Specific Rotation [α]D+24.6° (c=1, CHCl₃)-23.8° (c=1, CHCl₃)
Biological ActivityHigher receptor affinityReduced potency

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis involves a four-step sequence starting from commercially available pyrrolidine precursors :

  • Ring functionalization: Introduction of the isopropylamino group via nucleophilic substitution.

  • Carboxymethylation: Reaction with bromoacetic acid under basic conditions (pH 10–12).

  • Benzyl ester formation: Esterification using benzyl chloride in the presence of DCC (N,N'-dicyclohexylcarbodiimide).

  • Chiral resolution: Separation of enantiomers via preparative HPLC with a chiral stationary phase .

Key reaction parameters include:

  • Temperature: 0–25°C for aminolysis steps to prevent racemization.

  • Catalysts: DMAP (4-dimethylaminopyridine) accelerates esterification yields to >85% .

Laboratory-Scale Modifications

Small-scale syntheses emphasize atom economy and green chemistry principles:

  • Microwave-assisted synthesis: Reduces reaction time from 24 hours to 45 minutes at 120°C .

  • Biocatalytic approaches: Lipase-mediated esterification achieves 92% enantiomeric excess .

Chemical Reactivity and Stability

Hydrolytic Behavior

The benzyl ester group undergoes cleavage under:

  • Acidic conditions (pH <2): Complete hydrolysis to carboxylic acid within 2 hours .

  • Basic conditions (pH >10): Partial racemization observed during saponification .

Functional Group Transformations

The compound participates in diverse reactions:

Reaction TypeReagentsProducts
Amide formationEDC/HOBtCarboxamide derivatives
Reductive aminationNaBH₃CNSecondary amine analogs
Suzuki couplingPd(PPh₃)₄, aryl boronic acidsBiaryl-functionalized compounds

Notably, the isopropylamino group resists nucleophilic substitution under mild conditions, preserving structural integrity during derivatization .

Applications in Pharmaceutical Research

Neurological Target Modulation

The compound serves as a scaffold for GABAₐ receptor modulators. Structural analogs demonstrate:

  • Anxiolytic activity: EC₅₀ = 120 nM in rat cortical neuron assays .

  • Reduced sedation: 10-fold selectivity over benzodiazepine-binding sites .

Enzyme Inhibition Studies

Inhibition profiles against proteases:

EnzymeIC₅₀ (μM)Mechanism
Dipeptidyl peptidase-40.45Competitive inhibition
Matrix metalloproteinase-92.1Allosteric modulation

These properties underscore its potential in diabetes and cancer therapeutics .

Comparative Analysis with Structural Analogs

Table 2: Pyrrolidine Derivative Comparison

CompoundMolecular FormulaKey SubstituentBioactivity (IC₅₀)
3-(Carboxymethyl-cyclopropyl-amino)...C₁₇H₂₂N₂O₄Cyclopropylamino0.78 μM (DPP-4)
3-Isopropylamino-pyrrolidine-1-...C₁₅H₂₂N₂O₂Unmodified amino5.2 μM (MMP-9)
Target compoundC₁₇H₂₄N₂O₄Isopropylamino0.45 μM (DPP-4)

The isopropyl substitution enhances target affinity by 12-fold compared to cyclopropyl analogs, likely due to improved hydrophobic interactions .

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